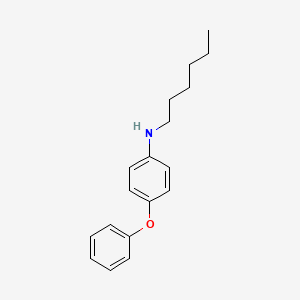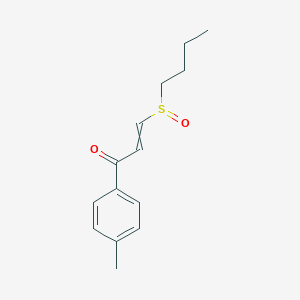![molecular formula C18H18ClNO B14472321 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide CAS No. 65842-04-8](/img/structure/B14472321.png)
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a cyclopropyl group substituted with two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide typically involves the reaction of 2,2-diphenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate ester, which is subsequently converted to the desired acetamide through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,3-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethylphenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide is unique due to the presence of the cyclopropyl group substituted with two phenyl rings This structural feature imparts distinct steric and electronic properties, differentiating it from other acetamides
Propiedades
Número CAS |
65842-04-8 |
|---|---|
Fórmula molecular |
C18H18ClNO |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
2-chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide |
InChI |
InChI=1S/C18H18ClNO/c19-12-17(21)20-13-16-11-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21) |
Clave InChI |
RQHSBLCITUUQMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






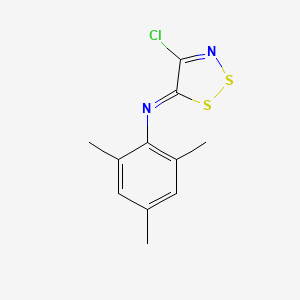
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

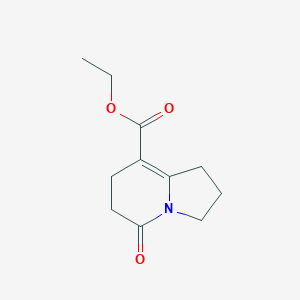

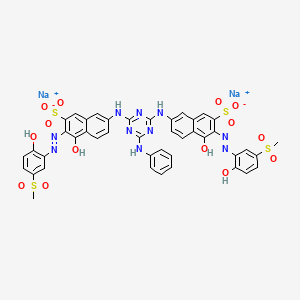

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
